![molecular formula C10H10N2O2 B1353397 [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-61-1](/img/structure/B1353397.png)

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

Übersicht

Beschreibung

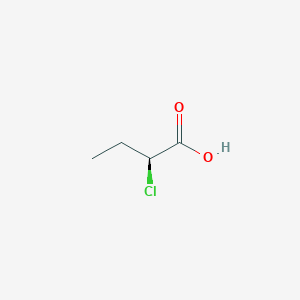

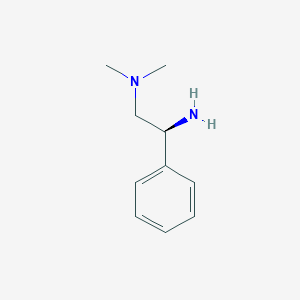

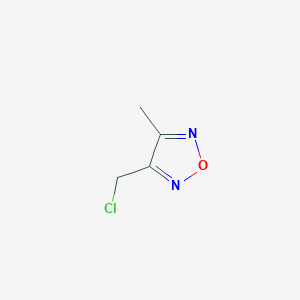

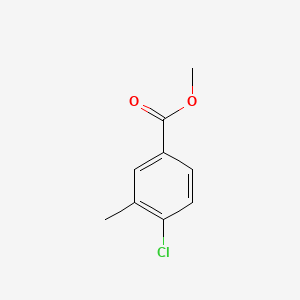

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms, imparts unique chemical properties to the molecule.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Die 1,2,4-Oxadiazol-Derivate, einschließlich „[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol“, haben in der Arzneimittelforschung aufgrund ihrer einzigartigen bioisosteren Eigenschaften und eines breiten Spektrums an biologischen Aktivitäten erhebliche Aufmerksamkeit erhalten . Sie dienen als perfekter Rahmen für die Entwicklung neuer Medikamente .

Pharmazeutika

Diese Verbindungen haben bedeutende Anwendungen in der pharmazeutischen Industrie gefunden . Das Interesse an der biologischen Anwendung von 1,2,4-Oxadiazolen hat sich in den letzten fünfzehn Jahren verdoppelt .

Szintillierende Materialien

1,2,4-Oxadiazol-Derivate werden auch bei der Entwicklung von Szintillationsmaterialien verwendet . Diese Materialien werden in verschiedenen Anwendungen eingesetzt, darunter Strahlungserkennung und medizinische Bildgebung.

Farbstoffindustrie

Die Farbstoffindustrie nutzt ebenfalls 1,2,4-Oxadiazol-Derivate . Sie werden bei der Synthese verschiedener Farbstoffe eingesetzt, da sie in der Lage sind, stabile und leuchtend gefärbte Verbindungen zu bilden.

Landwirtschaftliche biologische Aktivitäten

1,2,4-Oxadiazol-Derivate zeigen ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten . Sie haben eine moderate nematozide Aktivität gegen Meloidogyne incognita und eine antifungale Aktivität gegen Rhizoctonia solani gezeigt .

Antibakterielle Mittel

Einige 1,2,4-Oxadiazol-Derivate haben starke antibakterielle Wirkungen auf Xanthomonas oryzae pv. oryzae (Xoo) gezeigt, mit EC50-Werten, die denen von Bismerschiazol (BMT) und Thiodiazol-Kupfer (TDC) überlegen sind . Diese Ergebnisse deuten darauf hin, dass 1,2,4-Oxadiazol-Derivate potenzielle alternative Vorlagen für die Entdeckung neuer antibakterieller Mittel sein könnten .

Krebsbekämpfende Bewertung

1,2,4-Oxadiazol-Derivate wurden auf ihre krebsbekämpfenden Eigenschaften untersucht . Der MTT-Test, der lebende Zellen quantifiziert, indem er die Aktivität mitochondrialer Enzyme misst, wird häufig in diesen Bewertungen verwendet .

Antiinfektive Mittel

1,2,4-Oxadiazol-Derivate wurden auf ihr Potenzial als Antiinfektiva untersucht . Sie wurden auf Zytotoxizität und Antitrypanosomen-Aktivität untersucht .

Zukünftige Richtungen

The future directions for the research on “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” and similar compounds could involve further exploration of their anti-infective properties, as well as their potential applications in other areas of medicine . Additionally, more research could be done to better understand their chemical properties and mechanisms of action .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and rearranged during transfection (ret) kinase .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can inhibit the function of their targets, leading to various biological effects . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit thymidylate synthetase enzyme, preventing DNA synthesis and exhibiting antitumor activity .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways depending on their target of action .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer , anti-infective , and antimicrobial effects .

Biochemische Analyse

Biochemical Properties

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic homeostasis . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For example, it may be phosphorylated or acetylated, which can influence its binding to specific proteins and its activity within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions . The intermediate formed is then subjected to further reactions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can undergo reduction reactions, although these are less common.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Formation of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]carboxylic acid.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine:

Antimicrobial Agents: Derivatives of oxadiazoles have shown potential as antimicrobial agents.

Anticancer Agents: The compound and its derivatives are being explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry:

Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: Potential use in the development of new agrochemical agents.

Vergleich Mit ähnlichen Verbindungen

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its broad range of biological activities.

Uniqueness: [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is unique due to the specific positioning of the oxadiazole ring and the methanol group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore make it a valuable compound in various fields of research.

Eigenschaften

IUPAC Name |

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBVGEHXKLYGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427626 | |

| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-61-1 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1353350.png)

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)